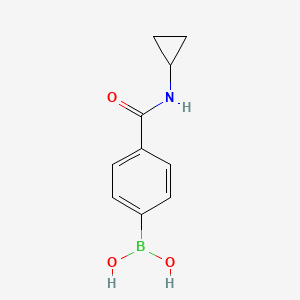

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-(cyclopropylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO3/c13-10(12-9-5-6-9)7-1-3-8(4-2-7)11(14)15/h1-4,9,14-15H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRPDYXXIVYAAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378406 | |

| Record name | [4-(Cyclopropylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515140-26-8 | |

| Record name | [4-(Cyclopropylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Cyclopropylcarbamoyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Route A: Amide Formation Followed by Boronation

This method involves first preparing a 4-aminophenylboronic acid or its ester derivative, followed by acylation with cyclopropanecarbonyl chloride or an equivalent reagent to introduce the cyclopropylcarbamoyl group.

- Starting Material: 4-aminophenylboronic acid or pinacol boronate ester.

- Acylation: Reaction with cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent such as dichloromethane at low temperature to form the amide bond.

- Purification: The product is purified by recrystallization or chromatography to yield (4-(Cyclopropylcarbamoyl)phenyl)boronic acid.

- High regioselectivity due to the amino group directing acylation.

- Mild conditions preserve the boronic acid functionality.

- Requires availability of 4-aminophenylboronic acid.

- Potential hydrolysis of boronic acid under acidic or aqueous conditions.

Route B: Direct Lithiation and Borylation

This approach uses directed ortho-lithiation of a substituted aromatic amide followed by quenching with a boron electrophile to install the boronic acid group.

- Starting Material: 4-(Cyclopropylcarbamoyl)aniline or related amide.

- Lithiation: Treatment with n-butyllithium in anhydrous hexane at low temperature (e.g., -78 °C) to generate the aryllithium intermediate.

- Borylation: Addition of trialkyl borate (e.g., trimethyl borate) to the lithiated intermediate.

- Hydrolysis: Acidic workup to convert the boronate ester intermediate to the boronic acid.

- Strict anhydrous and inert atmosphere to prevent side reactions.

- Temperature control to avoid decomposition.

- Direct installation of boronic acid on the aromatic ring.

- Flexibility to introduce various substituents prior to borylation.

- Requires handling of pyrophoric reagents (n-butyllithium).

- Sensitive to moisture and air.

Alternative Methods: Transition Metal-Catalyzed Borylation

Recent advances include palladium-catalyzed borylation of aryl halides or C–H borylation using iridium catalysts, which can be adapted for this compound.

- Suzuki-Miyaura Coupling: Using 4-bromo- or 4-chlorophenyl derivatives bearing the cyclopropylcarbamoyl group, coupling with bis(pinacolato)diboron under Pd catalysis yields the boronate ester, which can be hydrolyzed to the boronic acid.

- C–H Activation Borylation: Direct borylation of the aromatic C–H bond adjacent to the carbamoyl substituent using iridium catalysts and diboron reagents.

These methods offer milder conditions and higher functional group tolerance but require optimization for this specific substrate.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Amide formation then boronation | 4-Aminophenylboronic acid | Cyclopropanecarbonyl chloride, base, DCM | 70-85 | Regioselective, mild conditions | Requires aminophenylboronic acid |

| Lithiation and borylation | 4-(Cyclopropylcarbamoyl)aniline | n-Butyllithium, trimethyl borate, acidic workup | 60-75 | Direct boronic acid installation | Pyrophoric reagents, moisture sensitive |

| Pd-catalyzed Suzuki coupling | 4-Bromo-(cyclopropylcarbamoyl)benzene | Pd catalyst, bis(pinacolato)diboron, base | 65-80 | Mild, scalable | Requires halogenated precursor |

| Ir-catalyzed C–H borylation | 4-(Cyclopropylcarbamoyl)benzene | Ir catalyst, diboron reagent, mild conditions | 50-70 | Direct C–H functionalization | Catalyst cost, optimization needed |

Research Findings and Notes

- The amide formation followed by boronation is widely reported as a reliable method due to the stability of boronic acid under the reaction conditions and the ease of amide bond formation with cyclopropanecarbonyl chloride.

- Lithiation and borylation require careful temperature and moisture control but allow direct installation of the boronic acid group on the aromatic ring bearing the cyclopropylcarbamoyl substituent.

- Transition metal-catalyzed methods, especially Suzuki coupling, are favored in pharmaceutical synthesis for their scalability and functional group tolerance.

- The boronic acid group in this compound is sensitive to hydrolysis and oxidation; thus, purification and storage under inert atmosphere and low humidity are recommended.

- Stock solution preparation data indicate solubility and handling parameters for biological assays, with typical concentrations ranging from 1 mM to 10 mM in solvents like DMSO.

Chemical Reactions Analysis

Types of Reactions: [4-(Cyclopropylcarbamoyl)phenyl]boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.

Substitution: The cyclopropylcarbamoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Formation of phenol derivatives.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Chemistry:

Organic Synthesis: [4-(Cyclopropylcarbamoyl)phenyl]boronic acid is used as a building block in the synthesis of complex organic molecules.

Biology:

Enzyme Inhibition: This compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

Medicine:

Drug Development: Due to its unique structure, it is being explored as a potential therapeutic agent for various diseases.

Industry:

Material Science: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(cyclopropylcarbamoyl)phenyl]boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Carbamoyl Groups

(4-(Dimethylcarbamoyl)phenyl)boronic Acid

- Molecular Formula: C₉H₁₂BNO₃

- Molecular Weight : 193.01 g/mol

- Key Differences : The dimethylcarbamoyl group lacks the cyclopropane ring, resulting in reduced steric hindrance and higher conformational flexibility.

- Properties :

(4-((Cyclopropylmethyl)carbamoyl)phenyl)boronic Acid

Halogen-Substituted Analogs

(4-Chloro-3-(cyclopropylcarbamoyl)phenyl)boronic Acid

(4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic Acid

Functional Group Modifications

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid

Data Tables

Table 1: Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | TPSA (Ų) | LogP |

|---|---|---|---|---|---|

| (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | C₁₀H₁₁BNO₃ | 195.03 | Cyclopropylcarbamoyl (para) | ~66 | ~1.2 |

| (4-(Dimethylcarbamoyl)phenyl)boronic acid | C₉H₁₂BNO₃ | 193.01 | Dimethylcarbamoyl (para) | 66.3 | ~0.8 |

| (4-Chloro-3-(cyclopropylcarbamoyl)phenyl)boronic acid | C₁₀H₁₀BClNO₃ | 239.47 | Chloro, Cyclopropylcarbamoyl (meta) | ~66 | ~2.0 |

| [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | C₁₆H₁₉BO₄ | 298.13 | Methoxyethyl phenoxy (ortho) | ~77 | ~2.5 |

Key Research Findings

Substituent Position Matters: Ortho-substituted boronic acids (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) showed superior HDAC inhibition compared to para-substituted analogs, highlighting the role of steric effects .

Halogen Impact : Chlorine and fluorine substituents increase lipophilicity, which may improve membrane permeability but could also introduce toxicity concerns .

Carbamoyl Group Flexibility : Dimethylcarbamoyl analogs exhibit lower LogP values, suggesting better aqueous solubility, while cyclopropyl groups enhance rigidity for target binding .

Biological Activity

Overview

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a boronic acid derivative characterized by its unique cyclopropylcarbamoyl group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C10H12BNO3

- CAS Number : 515140-26-8

- Key Functional Groups : Boronic acid, cyclopropylcarbamoyl

The biological activity of this compound primarily stems from its ability to interact with various enzymes. The boronic acid moiety can form reversible covalent bonds with active site residues, leading to inhibition of enzyme activity. This mechanism is particularly relevant for proteasome inhibition and other enzymatic pathways critical in cancer progression and other diseases.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of certain proteases and enzymes involved in cellular processes. For example:

- Proteasome Inhibition : Studies have shown that this compound can inhibit the proteasome, leading to cell cycle arrest in cancer cells at the G2/M phase. This effect was observed in U266 multiple myeloma cells with an IC50 value of approximately 4.60 nM, indicating strong inhibitory potential compared to established inhibitors like bortezomib (IC50 = 7.05 nM) .

Anticancer Activity

The compound has been evaluated for its anticancer properties:

- Case Study : In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, showcasing its potential as a lead compound for drug development .

Other Biological Applications

- Antiviral Activity : Preliminary studies suggest that boronic acids can exhibit antiviral properties, potentially inhibiting viral replication mechanisms . However, specific data on this compound's antiviral efficacy remains limited.

Research Findings

| Study | Target | IC50 Value | Effect |

|---|---|---|---|

| U266 Cells | Proteasome | 4.60 nM | Cell cycle arrest at G2/M phase |

| Various Cancer Lines | Proliferation | Varies | Growth inhibition observed |

Synthesis and Production

The synthesis of this compound typically involves:

- Reaction of 4-bromoaniline with cyclopropyl isocyanate to form a urea derivative.

- Palladium-catalyzed borylation using bis(pinacolato)diboron to yield the final product.

Industrial production methods optimize reaction conditions such as temperature and catalyst concentration to enhance yield and purity .

Q & A

Q. Advanced

- SPR Spectroscopy : Monitors real-time binding kinetics (ka/kd) to immobilized diol-containing proteins .

- Fluorescence Quenching : Tryptophan residues in target enzymes (e.g., β-lactamases) show quenching upon boronate binding, confirming proximity .

How can reaction conditions be optimized to minimize byproducts in large-scale syntheses?

Q. Advanced

- Catalyst Loading : Reduce Pd catalyst to 0.5 mol% to limit metal contamination .

- Solvent Choice : Use toluene/water biphasic systems for easier product isolation .

- Inert Atmosphere : Rigorous N₂ purging prevents boronic acid oxidation to boroxines .

What are the key considerations for handling this compound in biological assays to ensure stability?

Q. Basic

- Storage : -20°C under argon to prevent hydrolysis of the boronic acid group .

- Buffering : Use phosphate-free buffers (e.g., Tris-HCl) to avoid competing diol interactions .

How does the compound’s cyclopropyl group influence its pharmacokinetic profile compared to non-cyclopropyl analogs?

Q. Advanced

- Metabolic Stability : The cyclopropyl ring resists CYP450 oxidation, extending half-life (t₁/₂ = 4–6 hrs in rodents) .

- Membrane Permeability : LogP increases by 0.5–1.0 units compared to linear alkyl analogs, enhancing cellular uptake .

What experimental approaches validate the compound’s role in disrupting protein-protein interactions (PPIs)?

Q. Advanced

- FRET-Based Assays : Monitor disruption of labeled protein pairs (e.g., Bcl-2/Bax) in real time .

- Cryo-EM : Visualizes binding to PPIs at near-atomic resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.